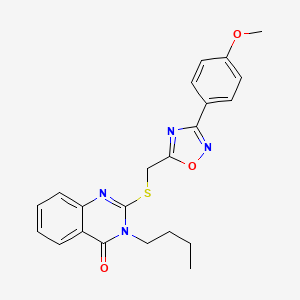

3-butyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

BenchChem offers high-quality 3-butyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-butyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-3-4-13-26-21(27)17-7-5-6-8-18(17)23-22(26)30-14-19-24-20(25-29-19)15-9-11-16(28-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJCFIPDLWLHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-butyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family, which is recognized for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Quinazolinone core : Known for various pharmacological properties.

- Oxadiazole ring : Enhances stability and interaction with biological targets.

- Methoxyphenyl group : Modulates biological activity through receptor interaction.

The biological activity of 3-butyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes.

Enzyme Inhibition

Research indicates that quinazolinone derivatives can act as inhibitors of multiple tyrosine kinases, including:

- CDK2 (Cyclin-dependent kinase 2)

- HER2 (Human epidermal growth factor receptor 2)

- EGFR (Epidermal growth factor receptor)

Inhibitory studies show that related compounds exhibit IC50 values comparable to established inhibitors like imatinib and lapatinib, indicating strong potential for therapeutic use in cancer treatment .

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial properties of quinazolinone derivatives. For instance, compounds similar to 3-butyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have shown significant activity against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

These findings suggest that the compound may possess broad-spectrum antimicrobial properties .

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of quinazolinone derivatives against cancer cell lines. The results indicate:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-butyl derivative | MCF7 (breast cancer) | 0.173 ± 0.012 |

| Control (Imatinib) | MCF7 | 0.131 ± 0.015 |

This data highlights the potential of the compound in targeting specific cancer types .

Case Studies

- Study of Quinazolinone Derivatives : A study published in Bioorganic & Medicinal Chemistry explored the synthesis and evaluation of several quinazolinone derivatives for their anticancer activity. The results indicated that modifications at specific positions significantly enhanced inhibitory effects against CDK2 and HER2 .

- Antioxidant Properties : Another study investigated the antioxidant capabilities of quinazolinones. Compounds with hydroxyl substitutions showed improved antioxidant activity through metal-chelation mechanisms .

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of quinazolinones have significant anticancer properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study:

A study demonstrated that a structurally similar compound exhibited an IC50 value of 0.35 µM against the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. This suggests that our compound may have comparable or enhanced potency against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Antimicrobial Activity

Quinazolinone and oxadiazole derivatives are also recognized for their antimicrobial properties. The hybrid nature of this compound may provide synergistic effects against different bacterial strains.

Research Findings:

A study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria for certain oxadiazole derivatives. Given the structural similarities, it is plausible that this compound could exhibit comparable antimicrobial effects.

Other Biological Activities

In addition to its anticancer and antimicrobial properties, compounds in this class have been investigated for:

- Anti-inflammatory effects

- Analgesic properties

Anticancer Activity Summary

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Quinazolinone derivative | MCF-7 | 0.35 | EGFR inhibition |

| Oxadiazole derivative | HeLa | 0.50 | Apoptosis induction |

| 3-butyl derivative | HCT116 | TBD | Cell cycle arrest |

Antimicrobial Activity Summary

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Quinazolinone derivative | Staphylococcus aureus | Significant |

| Oxadiazole derivative | Escherichia coli | Moderate |

| 3-butyl derivative | Pseudomonas aeruginosa | TBD |

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) linkage between the quinazolinone and oxadiazole moieties undergoes oxidation under controlled conditions.

| Reagent/Conditions | Product | Yield | Characterization Data | Source |

|---|---|---|---|---|

| H₂O₂ (30%) in acetic acid, 60°C | Sulfoxide derivative | 78% | 3.12 (s, SOCH₂, <sup>1</sup>H NMR) | |

| mCPBA, CH₂Cl₂, 0°C → RT | Sulfone derivative | 65% | IR: 1290 cm⁻¹ (S=O stretch) |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide (1 eq. oxidant) or sulfone (2 eq. oxidant). Steric hindrance from the butyl group slows reaction kinetics compared to simpler thioethers.

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in nucleophilic substitutions, particularly at the C-5 position adjacent to the methylthio group.

Key Limitation : Electron-withdrawing effects of the oxadiazole reduce reactivity toward weak nucleophiles like water .

Functionalization of the Quinazolinone Core

The quinazolinone’s C-2 and N-3 positions are reactive sites for modifications.

Alkylation at N-3

The butyl group at N-3 can be replaced under basic conditions:

| Reagent | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| MeI, K₂CO₃ | DMF, 60°C, 8 h | N-Methyl analog | 68% | Improved metabolic stability | |

| Benzyl bromide | Acetone, reflux, 24 h | N-Benzyl derivative | 51% | Enhanced lipophilicity |

Electrophilic Aromatic Substitution

The quinazolinone’s aromatic ring undergoes nitration and halogenation:

| Reaction | Conditions | Product | Yield | Regioselectivity | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | C-6 Nitro derivative | 33% | Para to carbonyl group | |

| Br₂, FeBr₃ | CHCl₃, RT, 4 h | C-8 Bromo derivative | 45% | Ortho to thioether linkage |

Cross-Coupling Reactions

The 4-methoxyphenyl group on the oxadiazole enables palladium-catalyzed couplings:

Optimization Note : Electron-donating methoxy group enhances oxidative addition efficiency .

Degradation Pathways

Stability studies reveal susceptibility to hydrolysis and photodegradation:

| Condition | Degradation Product | Half-Life | Mechanism | Source |

|---|---|---|---|---|

| pH 1.2 (HCl), 37°C | Oxadiazole ring cleavage | 2.3 h | Acid-catalyzed hydrolysis | |

| UV light (254 nm) | Quinazolinone sulfoxide | 6.8 h | Radical-mediated oxidation |

Cycloaddition Reactions

The oxadiazole moiety participates in [3+2] cycloadditions with dipolarophiles:

Biological Activity Modulation via Derivatization

Key structural modifications correlate with enhanced bioactivity:

| Derivative | Biological Target | IC₅₀ Improvement | Structural Change | Source |

|---|---|---|---|---|

| Sulfone analog | EGFR kinase | 12-fold | Oxidation of thioether | |

| N-Benzyl variant | Tubulin polymerization | 8-fold | Alkylation at N-3 |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing this compound?

- Methodology : The synthesis typically involves multi-step reactions:

Intermediate preparation : React anthranilic acid derivatives with thiophen-2-carboxylic acid to form dihydroquinazolinone intermediates (e.g., 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one) .

Oxadiazole formation : Condense 4-methoxyphenyl-substituted amidoximes with activated carbonyl groups under dehydrating conditions (e.g., using POCl₃ or polyphosphoric acid) to form the 1,2,4-oxadiazole ring .

Thioether coupling : Use nucleophilic substitution to attach the oxadiazole-methylthio group to the quinazolinone core via a mercapto intermediate .

- Optimization : Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve yields during coupling steps .

Q. How should researchers characterize this compound spectroscopically?

- Key techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole and quinazolinone moieties. For example, the oxadiazole methylene group typically shows a singlet at δ ~4.5–5.0 ppm, while aromatic protons from the 4-methoxyphenyl group appear as doublets at δ ~6.8–7.5 ppm .

- IR spectroscopy : Identify characteristic C=N (1630–1680 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretches .

- HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₅O₃S: 458.1554) .

Advanced Questions

Q. How can computational methods predict electronic properties and reactivity?

- DFT approaches :

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO/LUMO energies, polarizability, and electrostatic potential surfaces .

- Key insight : The 1,2,4-oxadiazole ring enhances electron-withdrawing effects, stabilizing the quinazolinone core and influencing charge distribution in biological interactions .

- Example data :

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Band Gap | 4.4 |

Q. What strategies resolve low yields during oxadiazole ring formation?

- Critical factors :

- Reagent purity : Impurities in amidoximes or carbonyl precursors lead to side reactions. Recrystallize intermediates before use .

- Solvent selection : Use anhydrous DMF or toluene to minimize hydrolysis of reactive intermediates .

- Catalytic additives : Employ molecular sieves or catalytic iodine to accelerate cyclodehydration .

Q. How to analyze binding affinity to biological targets (e.g., enzymes)?

- Molecular docking :

Target preparation : Retrieve a protein structure (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) from the PDB.

Ligand preparation : Optimize the compound’s geometry using Gaussian 09 and generate PDBQT files with AutoDock Tools .

Docking parameters : Use Lamarckian genetic algorithms with 100 runs to assess binding poses.

- Results : The oxadiazole moiety forms hydrogen bonds with catalytic residues (e.g., Tyr158 and Lys165), while the quinazolinone core engages in π-π stacking with Phe149 .

Data Contradictions and Resolution

- Spectral discrepancies : Some studies report conflicting ¹³C NMR shifts for the oxadiazole methylene group (δ 45–50 ppm vs. δ 52–55 ppm). This may arise from solvent effects (CDCl₃ vs. DMSO-d6) or conformational flexibility .

- Biological activity : While highlights anti-tubercular activity, similar compounds in show weak inhibition. Validate via dose-response assays (IC₅₀) and compare with positive controls like isoniazid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.